molecular formula C10H9IN2 B1280973 1-Benzyl-4-iodoimidazole CAS No. 536760-32-4

1-Benzyl-4-iodoimidazole

Cat. No. B1280973
M. Wt: 284.1 g/mol
InChI Key: JJPHXVZRZPAFBC-UHFFFAOYSA-N
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Description

1-Benzyl-4-iodoimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles and their derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties . The presence of a benzyl group at the N-1 position and an iodo substituent at the C-4 position in 1-benzyl-4-iodoimidazole suggests potential for significant biological activity, as modifications at these positions have been shown to affect the pharmacological properties of benzimidazole derivatives.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid . Additionally, copper-catalyzed, one-pot, three-component reactions have been used to synthesize benzimidazoles by condensation and C-N bond formation, starting from 2-haloanilines, aldehydes, and NaN3 . Another efficient method includes a one-pot two catalyst system using CeCl3·7H2O-CuI to catalyze the cyclo-dehydrogenation of aniline Schiff's bases, followed by oxidation with iodine . For 1-benzyl-4-iodoimidazole, a similar synthetic approach could be employed, starting with an appropriate 2-haloaniline and benzyl-based aldehyde, followed by iodination at the C-4 position.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the electronic distribution and overall molecular conformation, which in turn affects the compound's reactivity and interaction with biological targets . The crystal structure determination of related compounds, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, provides insights into the tautomeric forms and hydrogen bonding patterns that could be relevant for 1-benzyl-4-iodoimidazole as well .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different functional groups into the benzimidazole core . The iodo substituent in 1-benzyl-4-iodoimidazole is particularly reactive and can participate in further chemical transformations, such as cross-coupling reactions, which are useful for the synthesis of more complex benzimidazole derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core . The presence of an iodine atom in 1-benzyl-4-iodoimidazole is likely to increase the molecular weight and influence the compound's lipophilicity, which can affect its pharmacokinetic properties. Additionally, the benzyl group may contribute to the overall hydrophobic character of the molecule, potentially impacting its solubility and absorption profile .

Scientific Research Applications

Imidazole Derivatives in Scientific Research

Imidazole and its derivatives are versatile compounds that find applications in various scientific fields . Here are some general applications:

  • Medicine and Pharmacology

    • Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as enzyme inhibitors .
  • Synthetic Chemistry

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are used in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
  • Industry

    • Imidazole derivatives are used as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . They have also found applications as ionic liquids and N-heterocyclic carbenes (NHCs) in green chemistry and organometallic catalysis .

Safety And Hazards

1-Benzyl-4-iodoimidazole may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole compounds, including 1-Benzyl-4-iodoimidazole, have a wide range of applications in various fields, including medicinal chemistry, drug discovery, and materials science . They are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

1-benzyl-4-iodoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPHXVZRZPAFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464508
Record name 1-Benzyl-4-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-iodoimidazole

CAS RN

536760-32-4
Record name 4-Iodo-1-(phenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536760-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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